Cas no 444562-01-0 (3-[4-[(3-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,6-dimethylphenyl)-2-propenamide)
![3-[4-[(3-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,6-dimethylphenyl)-2-propenamide structure](https://www.kuujia.com/scimg/cas/444562-01-0x500.png)
3-[4-[(3-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,6-dimethylphenyl)-2-propenamide Chemical and Physical Properties
Names and Identifiers
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- 3-{4-[(3-chlorophenyl)methoxy]phenyl}-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide
- 444562-01-0
- EN300-26587402
- Z56848912
- (Z)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide
- 3-[4-[(3-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,6-dimethylphenyl)-2-propenamide
-
- Inchi: 1S/C25H21ClN2O2/c1-17-5-3-6-18(2)24(17)28-25(29)21(15-27)13-19-9-11-23(12-10-19)30-16-20-7-4-8-22(26)14-20/h3-14H,16H2,1-2H3,(H,28,29)
- InChI Key: ZQYCSXMXDIOJDQ-UHFFFAOYSA-N
- SMILES: C(NC1=C(C)C=CC=C1C)(=O)C(C#N)=CC1=CC=C(OCC2=CC=CC(Cl)=C2)C=C1
Computed Properties
- Exact Mass: 416.1291556g/mol
- Monoisotopic Mass: 416.1291556g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 30
- Rotatable Bond Count: 6
- Complexity: 637
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 62.1Ų
- XLogP3: 6.5
Experimental Properties
- Density: 1.262±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 632.9±55.0 °C(Predicted)
- pka: 11.02±0.70(Predicted)
3-[4-[(3-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,6-dimethylphenyl)-2-propenamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26587402-0.05g |
3-{4-[(3-chlorophenyl)methoxy]phenyl}-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide |
444562-01-0 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
3-[4-[(3-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,6-dimethylphenyl)-2-propenamide Related Literature
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Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
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Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
Additional information on 3-[4-[(3-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,6-dimethylphenyl)-2-propenamide
3-[4-[(3-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,6-dimethylphenyl)-2-propenamide (CAS No. 444562-01-0): A Comprehensive Overview
The compound 3-[4-[(3-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,6-dimethylphenyl)-2-propenamide (CAS No. 444562-01-0) is a specialized chemical entity with significant potential in various research and industrial applications. This article delves into its properties, synthesis, applications, and market relevance, providing a detailed resource for researchers and industry professionals.
Chemically, 3-[4-[(3-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,6-dimethylphenyl)-2-propenamide belongs to the class of cyanoacrylamide derivatives, which are known for their unique electronic and steric properties. The presence of the chlorophenyl and dimethylphenyl groups enhances its stability and reactivity, making it a valuable intermediate in organic synthesis. Its molecular formula and weight, along with other physicochemical properties, are critical for researchers working on fine chemicals and pharmaceuticals.
One of the most searched questions about this compound is its synthesis pathway. The synthesis typically involves multi-step reactions, starting from readily available precursors. The cyano and propenamide functionalities are introduced through condensation and substitution reactions, ensuring high yield and purity. Researchers often look for optimized synthetic protocols to reduce costs and improve efficiency, which is a hot topic in synthetic chemistry forums.
In terms of applications, 3-[4-[(3-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,6-dimethylphenyl)-2-propenamide has garnered interest in the pharmaceutical industry. Its structural features make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors. Recent studies have explored its role as a kinase inhibitor, a topic highly relevant in cancer research. This aligns with the growing demand for novel therapeutic agents in precision medicine.
Another trending topic is the environmental impact and biodegradability of such compounds. With increasing regulatory scrutiny on chemical sustainability, researchers are investigating the ecological footprint of cyanoacrylamide derivatives. Understanding its degradation pathways and potential metabolites is essential for ensuring compliance with environmental regulations.
The market dynamics for 3-[4-[(3-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,6-dimethylphenyl)-2-propenamide are also noteworthy. The compound is primarily supplied by specialized chemical manufacturers catering to research institutions and pharmaceutical companies. Pricing trends, availability, and regional demand are frequently searched topics, especially by procurement professionals seeking reliable suppliers.
From a safety perspective, handling 3-[4-[(3-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,6-dimethylphenyl)-2-propenamide requires standard laboratory precautions. While it is not classified as a hazardous material, proper storage and handling protocols are recommended to maintain its integrity and ensure user safety. Material Safety Data Sheets (MSDS) provide detailed guidelines, which are often accessed by laboratory personnel.
In conclusion, 3-[4-[(3-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,6-dimethylphenyl)-2-propenamide (CAS No. 444562-01-0) is a compound of significant scientific and industrial interest. Its unique chemical structure, diverse applications, and relevance to current research trends make it a subject of ongoing exploration. As the demand for specialized chemicals grows, this compound is poised to play a pivotal role in advancing research and innovation across multiple disciplines.
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